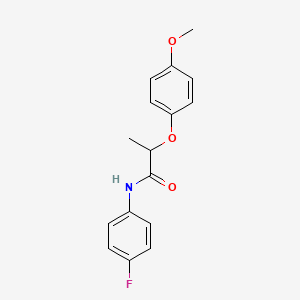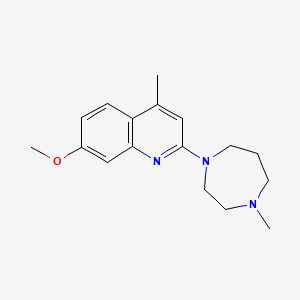
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline, also known as MMQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMQ is a quinoline derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
科学的研究の応用
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. In pharmacology, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to have anticonvulsant, anxiolytic, and sedative properties. In neuroscience, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been studied for its effects on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. In medicinal chemistry, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been used as a lead compound for the development of new drugs with improved pharmacological properties.
作用機序
The mechanism of action of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves its interaction with the GABAergic system, which is involved in the regulation of anxiety and seizure activity. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to enhance the activity of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the brain. By enhancing the activity of the GABA-A receptor, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline can produce anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. In animal studies, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to reduce anxiety-like behavior in the elevated plus maze and light/dark box tests. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has also been shown to produce sedative effects in the open field and rota-rod tests. In addition, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been shown to have anticonvulsant properties in animal models of epilepsy.
実験室実験の利点と制限
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has several advantages for lab experiments, including its ease of synthesis, stability, and well-characterized pharmacological properties. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has also been shown to have good oral bioavailability and brain penetration, making it a useful tool for studying the GABAergic system in vivo. However, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has some limitations, including its potential for toxicity and the need for further studies to fully understand its pharmacological properties and potential side effects.
将来の方向性
The potential applications of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline in various fields make it an interesting target for future research. Some possible future directions for 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline research include:
1. Development of new 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline derivatives with improved pharmacological properties, such as increased selectivity for specific GABA-A receptor subtypes.
2. Investigation of the effects of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline on other neurotransmitter systems, such as the glutamatergic and serotonergic systems.
3. Study of the potential therapeutic applications of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline in neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and depression.
4. Investigation of the potential side effects and toxicity of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline in animal models and human studies.
Conclusion:
In conclusion, 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research on 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline may lead to the development of new drugs with improved pharmacological properties and potential therapeutic applications in neurological and psychiatric disorders.
合成法
The synthesis of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves the reaction of 2-chloro-4-methylquinoline with 4-methyl-1,4-diazepan-1-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline as a yellow solid with a melting point of 116-118°C.
特性
IUPAC Name |
7-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-11-17(20-8-4-7-19(2)9-10-20)18-16-12-14(21-3)5-6-15(13)16/h5-6,11-12H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQNEFYWZNSUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5104251.png)
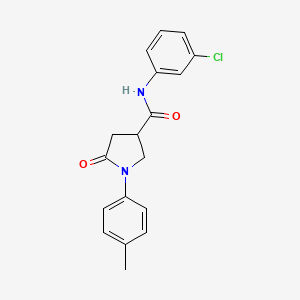
![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)
![4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5104265.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5104266.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5104272.png)
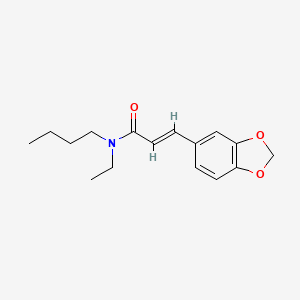
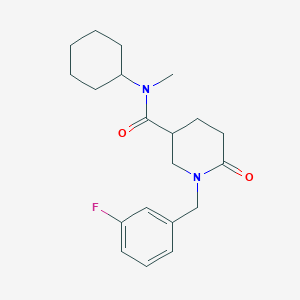
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)

![3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5104310.png)
![5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5104320.png)
